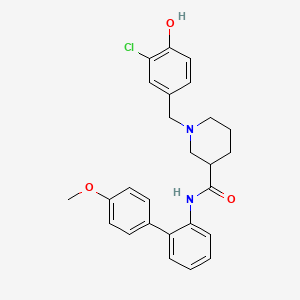
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BHPI and has been studied extensively for its ability to modulate various biological processes.
作用機序
The mechanism of action of BHPI is not fully understood, but it is believed to act through the modulation of various signaling pathways. BHPI has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BHPI has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. BHPI has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
BHPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BHPI has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, BHPI has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
BHPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BHPI has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic properties. However, there are also limitations to using BHPI in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on various biological processes. In addition, the potential toxicity of BHPI needs to be further evaluated.
将来の方向性
There are several future directions for research on BHPI. One area of interest is the development of BHPI analogs with improved pharmacological properties. Another area of interest is the evaluation of BHPI for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully elucidate the mechanism of action of BHPI and its effects on various biological processes.
合成法
The synthesis of BHPI involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4'-methoxy-2-biphenylamine in the presence of piperidine and acetic anhydride. The resulting product is then treated with piperidinecarboxylic acid to yield BHPI. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques.
科学的研究の応用
BHPI has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. BHPI has been tested in vitro and in vivo for its ability to modulate various biological processes, including the regulation of cytokine production, inhibition of angiogenesis, and induction of apoptosis. BHPI has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-[(3-chloro-4-hydroxyphenyl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c1-32-21-11-9-19(10-12-21)22-6-2-3-7-24(22)28-26(31)20-5-4-14-29(17-20)16-18-8-13-25(30)23(27)15-18/h2-3,6-13,15,20,30H,4-5,14,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLFASDGHWWOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC(=C(C=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-hydroxybenzyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![7-fluoro-2-{4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-piperidinyl}-4,6-dimethylquinazoline](/img/structure/B6138310.png)
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138323.png)
![10-[(4-ethylphenoxy)acetyl]-10H-phenothiazine](/img/structure/B6138336.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6138342.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6138347.png)
![N,N'-{[(4-methyl-2-quinazolinyl)amino]methylylidene}dibenzamide](/img/structure/B6138349.png)

![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138375.png)
![(1S*,4S*)-2-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6138387.png)
![2-(3-nitrophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B6138395.png)
![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)